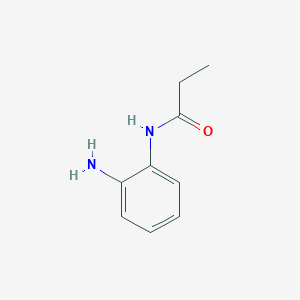

N-(2-氨基苯基)丙酰胺

描述

“N-(2-Aminophenyl)propanamide” is an organic compound with the molecular formula C9H12N2O . It is also known by the names 1-Amino-2-propionylamino-benzol, 2-Propionylamino-anilin, and 2-Propionamido-aniline .

Synthesis Analysis

The synthesis of N-(2-Aminophenyl)propanamide has been reported in the literature. One method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate . The process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .Molecular Structure Analysis

The molecular structure of N-(2-Aminophenyl)propanamide consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 164.09500 .科学研究应用

Electrocatalytic Hydrogen Evolution

Specific Scientific Field

This application falls under the field of Electrochemistry .

Comprehensive and Detailed Summary of the Application

“N-(2-Aminophenyl)propanamide” is used in the interface engineering of heterostructures with defined characteristics. It’s crucial to unravel their potential by ensuring the synergism in both structural and interface effects . This work unveils the potential of interface-engineered directly linked NiMOF-MoS 2 hybrids for electrocatalytic hydrogen evolution and electrochemical supercapacitor applications .

Detailed Description of the Methods of Application or Experimental Procedures

Directly linked NiMOF with covalently functionalized defect-rich MoS 2 nanosheets (by aminophenyl linkages) maintained their large surface area with active sites for adsorption of hydrogen atoms (H ads) during electrocatalysis, where the direct interconnection ensures the charge transfer to active sites across the interface .

Thorough Summary of the Results or Outcomes Obtained

Owing to the synergistic effect of both morphology and electron distribution across the interface, the hybrids exhibited the highest hydrogen production with an onset overpotential of 469 mV (Tafel slope of 152 mV dec -1) and excellent specific capacitance (3807 F g -1) as compared with the sole functionalized MoS 2 nanosheets .

属性

IUPAC Name |

N-(2-aminophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORLKFMRMIPKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminophenyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)

![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)